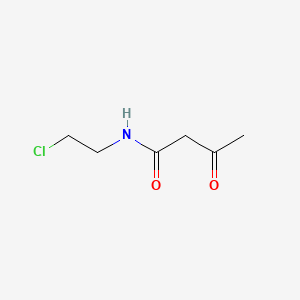

N-(2-Chloroethyl)-3-oxobutyramide

説明

N-(2-Chloroethyl)-3-oxobutyramide is an organic compound characterized by a 3-oxobutyramide backbone substituted with a 2-chloroethyl group. These analogs include dyes, bioactive molecules, and intermediates in polymer synthesis, highlighting the versatility of the 3-oxobutyramide scaffold .

特性

CAS番号 |

26244-71-3 |

|---|---|

分子式 |

C6H10ClNO2 |

分子量 |

163.6 g/mol |

IUPAC名 |

N-(2-chloroethyl)-3-oxobutanamide |

InChI |

InChI=1S/C6H10ClNO2/c1-5(9)4-6(10)8-3-2-7/h2-4H2,1H3,(H,8,10) |

InChIキー |

TXICEFBDNMLWRL-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NCCCl |

正規SMILES |

CC(=O)CC(=O)NCCCl |

他のCAS番号 |

26244-71-3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The 3-oxobutyramide moiety is a common feature among the compared compounds. Variations in substituents significantly alter physicochemical and biological properties:

Key Observations :

- Chloroethyl vs. Aminoethyl: Substituting chlorine with an amino group (e.g., N-(2-Aminoethyl)-3-oxobutyramide) increases hydrophilicity, making it suitable for analytical applications .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and stability, favoring use in synthetic chemistry .

- Chlorine Impact : Chlorine atoms (e.g., in N-(2-Chlorobenzyl)-3-oxobutyramide) improve lipophilicity and may confer bioactivity, as seen in nitrosoureas .

Physicochemical Properties

- LogP and Solubility: N-(2-Aminoethyl)-3-oxobutyramide has a LogP of -1.66, indicating high water solubility . Chlorinated analogs (e.g., N-(2-Chlorobenzyl)-3-oxobutyramide) likely exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : Azo-linked derivatives (e.g., CI 21100) are stable under dyeing conditions (melt-pressed at elevated temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。